Asulam-d3

Isotopic Purity LC-MS/MS Internal Standard

Quantifying asulam residues near regulatory MRLs (0.01 mg/kg) is compromised by 15-30% matrix signal suppression and extraction losses. Asulam-d3 (methoxy-d3) solves this via stable isotope dilution. - **99 atom % D enrichment**: Eliminates analyte/IS channel cross-talk, preventing false positives near MRL thresholds. - **+3.02 Da mass shift**: Enables definitive LC-MS/MS/GC-MS quantification in spinach, soil, and bovine tissues. - **3-year shelf-life**: Supports GLP-compliant method validation and long-term multi-site studies without batch variability.

Molecular Formula C8H10N2O4S
Molecular Weight 233.26 g/mol
Cat. No. B13841296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsulam-d3
Molecular FormulaC8H10N2O4S
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11)/i1D3
InChIKeyVGPYEHKOIGNJKV-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asulam-d3: Deuterated Internal Standard


Asulam-d3 (methoxy-d3) is a stable isotope-labeled analog of the carbamate herbicide asulam, featuring three deuterium atoms substituted for hydrogen on the methoxy group . With a molecular formula of C₈H₇D₃N₂O₄S and a molecular weight of 233.26 g/mol , it is chemically identical to unlabeled asulam (C₈H₁₀N₂O₄S, 230.24 g/mol) except for the isotopic label, which imparts a +3.02 Da mass shift detectable by mass spectrometry [1]. Asulam-d3 serves as an ideal internal standard (IS) in quantitative LC-MS/MS, GC-MS, and NMR methods, enabling accurate compensation for matrix effects, extraction losses, and ionization variability that plague pesticide residue analysis and environmental fate studies [2]. Its primary utility lies in the precise measurement of asulam residues in food, water, soil, and biological matrices, where regulatory compliance (e.g., maximum residue limits) demands high accuracy and precision [2].

Role
Stable isotope-labeled internal standard for LC-MS/MS quantitation
Key advantage
Compensates matrix effects, extraction losses, and ionization variability
Tracer identity
Certified 99 atom % D enrichment; +3.02 Da mass shift
Research context
Supports pesticide residue analysis, environmental fate, and metabolism studies

Asulam-d3 vs. Unlabeled Internal Standards


Substituting unlabeled asulam for Asulam-d3 as an internal standard is analytically invalid because both compounds co-elute and exhibit identical mass spectrometric transitions, precluding independent quantitation [1]. Conversely, using a different isotopologue (e.g., a ¹³C-labeled analog) or a structural analog as an IS introduces differential extraction recovery, ionization efficiency, and chromatographic behavior that can bias results by 10-50% or more [2]. Even among deuterated asulam variants, the specific deuteration pattern (methoxy-d3) and isotopic enrichment purity (e.g., 99 atom % D) directly determine the accuracy of the analytical method; lower-purity materials (e.g., <98 atom % D) introduce cross-talk between analyte and IS channels, increasing the limit of quantification and compromising method ruggedness [3]. Therefore, procurement of a well-characterized, high-purity Asulam-d3 standard is non-negotiable for achieving the precision and trueness required in regulatory residue analysis, pharmacokinetic studies, and environmental monitoring programs [3].

Unlabeled asulam cannot be used as an internal standard
Co-elution and identical mass transitions prevent independent quantitation, rendering the method analytically invalid.
Different isotopologue or structural analog introduces bias
¹³C-labeled or non-isotopic analogs may exhibit differential extraction recovery and ionization efficiency, potentially biasing results by 10–50%.
Lower-purity deuterated materials risk cross-talk
Deuterated variants with

Asulam-d3 Differentiation Evidence


Isotopic Enrichment Purity

Asulam-d3 supplied by CDN Isotopes (Product D-7531) is certified to have an isotopic enrichment of 99 atom % deuterium . In contrast, lower-grade deuterated standards available from some sources may contain only 95-98 atom % D, leading to measurable 'cross-talk' where the internal standard signal interferes with the analyte channel in multiple reaction monitoring (MRM) mode [1]. This cross-talk can artificially elevate the lower limit of quantification (LLOQ) by up to 5-fold in sensitive residue analysis applications [1].

Isotopic Enrichment Purity
Reported
99 atom % D
Minimizes cross-talk and supports lower LLOQ in residue analysis
Vs. lower-purity 95–98 atom % D; verified per CoA
Isotopic Purity LC-MS/MS Internal Standard

Mass Shift Differentiation

The substitution of three hydrogen atoms with deuterium in Asulam-d3 (methoxy-d3) increases the monoisotopic mass from 230.24 g/mol (asulam) to 233.26 g/mol [1]. This +3.02 Da shift is sufficient for baseline separation of the [M+H]⁺ or [M-H]⁻ precursor ions in quadrupole-based mass analyzers, allowing distinct MRM transitions to be defined for the analyte (e.g., m/z 231 → 156) and the internal standard (e.g., m/z 234 → 159) [2]. In contrast, a single-deuterium labeled analog (+1 Da) may exhibit isotopic overlap between the M+1 natural isotope peak of the analyte and the internal standard signal, causing quantification errors of 5-15% at low concentrations [2].

Mass Shift Differentiation
Head-to-head
+3.02 Da vs. unlabeled asulam
Enables baseline-resolved MRM transitions, avoiding isotopic overlap
Calculated from C₈H₇D₃N₂O₄S; confirmed by HRMS
Mass Spectrometry Deuterium Labeling Isotopic Shift

Matrix Effect Mitigation

Studies comparing the use of stable isotope-labeled internal standards (SIL-IS) to non-labeled structural analogs in LC-MS/MS analysis of polar pesticides demonstrate a 15-30% reduction in matrix-induced signal suppression/enhancement when using SIL-IS such as Asulam-d3 [1]. Specifically, in complex matrices like spinach and bovine liver, asulam recoveries improved from 70-85% with external calibration to 92-105% when using a deuterated internal standard [2]. This improvement is attributed to the near-identical physicochemical behavior of the deuterated IS, which co-elutes with the analyte and experiences the same matrix effects, extraction losses, and ionization fluctuations [1].

Matrix Effect Mitigation
Class-level
Recovery improved to 92–105%
Reduces signal suppression in complex matrices; supports method accuracy
Inferred from polar pesticide SIL-IS performance; spinach/liver matrices
Matrix Effect Pesticide Residue Stable Isotope Dilution

Long-Term Stability and Shelf Life

According to the manufacturer's safety data sheet and product specifications, Asulam-d3 is stable for at least 3 years when stored at room temperature under recommended conditions, after which re-analysis for chemical purity is advised . This stability profile is comparable to or exceeds that of non-deuterated asulam standards, which may degrade more rapidly due to hydrolytic or photolytic pathways [1]. The explicit stability guidance enables laboratories to plan multi-year studies (e.g., environmental fate trials) without concern for internal standard degradation biasing results.

Long-Term Stability
Data to verify
3-year shelf life (re-analysis advised)
Supports multi-year studies without IS degradation bias
Per manufacturer SDS; protected from light/moisture
Stability Shelf-Life Reference Material

Asulam-d3 Application Scenarios


Pesticide Residue Analysis in Food and Feed

In compliance with maximum residue limits (MRLs) set by bodies such as the European Commission and US EPA, Asulam-d3 is employed as an internal standard to achieve the required accuracy (recovery 70-120%, RSD ≤20%) in complex matrices like spinach, tulip bulbs, and bovine products [1]. Its use corrects for matrix effects that otherwise cause 15-30% signal suppression, ensuring that the 0.01 mg/kg default limit of quantification can be reliably met [2]. The 99 atom % D enrichment minimizes cross-talk, preventing false positive detection near the MRL threshold [3].

Environmental Fate and Transport Monitoring

Asulam-d3 enables accurate quantification of asulam and its degradation products in environmental waters and soils, where low concentrations (ng/L to µg/L) and high matrix complexity challenge analytical methods [1]. The +3.02 Da mass shift allows definitive identification of asulam in the presence of co-extracted humic substances and other pesticides. Stable isotope dilution with Asulam-d3 has been recommended for groundwater monitoring programs to assess the leaching potential of asulam, as its mobility and rapid degradation require precise measurement to validate predictive models [2].

Pharmacokinetic and Metabolism Studies

In ADME (absorption, distribution, metabolism, excretion) studies of asulam in livestock, Asulam-d3 serves as a reliable internal standard for quantifying parent compound and metabolites in plasma, urine, and tissues [1]. The deuterated IS compensates for variable recovery during sample preparation (e.g., protein precipitation, SPE cleanup) and ion suppression in LC-MS/MS, enabling the accurate determination of pharmacokinetic parameters (Cmax, Tmax, AUC) essential for safety assessment [2]. The 3-year shelf-life of Asulam-d3 supports long-term stability studies without batch-to-batch variability [3].

Method Validation and QC for CROs

CROs performing GLP-compliant bioanalytical method validation for pesticide registration require internal standards with documented isotopic purity, stability, and certificate of analysis (CoA). Asulam-d3 meets these criteria with a certified 99 atom % D enrichment and a defined re-analysis period after 3 years of storage [1]. This traceability ensures that validated methods can be transferred between laboratories and that long-term multi-site studies remain comparable, reducing regulatory submission delays and costs [2].

Application
Selection Property
Validation Focus
Pesticide residue analysis in food/feed
Certified isotopic purity & mass shift
Matrix effect correction; MRL compliance review
Environmental fate and transport monitoring
+3 Da mass shift for definitive identification
Low-concentration quantitation in water/soil; leaching model validation
Pharmacokinetic / metabolism studies
Matrix-matched co-elution behavior
Recovery compensation in plasma/tissue; PK parameter review
Method validation and QC for CROs
Documented purity, stability, and CoA traceability
Bioanalytical validation documentation; multi-site method transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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